Triplet State Lifetime and Substituent Effects
The photoreactivity of benzophenones is critically tied to the lifetime of their triplet excited state. While direct data for 3,5-Dimethyl-4'-methoxybenzophenone is not available, data on a close analog, 4-methoxybenzophenone, demonstrates the profound effect of a single substituent. This compound exhibits a triplet lifetime of 800 ns. In contrast, replacing the methoxy group with a methylthio group extends the lifetime to 5 μs, and unsubstituted benzophenone has an even shorter-lived triplet state. This highlights that the 4'-methoxy group on 3,5-Dimethyl-4'-methoxybenzophenone will confer a significantly different kinetic behavior compared to its unsubstituted or methylthio-substituted counterparts [1].
| Evidence Dimension | Triplet state lifetime |
|---|---|
| Target Compound Data | Not directly available for this compound. |
| Comparator Or Baseline | 4-Methoxybenzophenone: 800 ns; 4-Methylthiobenzophenone: 5 μs; Unsubstituted Benzophenone: short-lived. |
| Quantified Difference | A factor of ~6.25 between 4-methoxy and 4-methylthio analogs. |
| Conditions | Laser spectroscopy in deaerated solutions. |
Why This Matters
This matters for applications like photoinitiation or UV stabilization, where the duration of the reactive excited state directly impacts initiation efficiency and the degree of polymer crosslinking.
- [1] Fouassier, J. P., et al. (1995). Excited state processes in polymerization photoinitiators. Progress in Organic Coatings. View Source
